molecular formula C19H18O5 B099057 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate CAS No. 16613-04-0

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B099057
CAS No.: 16613-04-0
M. Wt: 326.3 g/mol
InChI Key: DOZGRCMRCPSZHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate involves an esterification reaction. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate involves its ability to absorb UV light, thereby preventing UV-induced damage. The compound’s benzoyl group absorbs UV radiation, converting it into less harmful energy forms, such as heat . This property makes it an effective UV-blocking agent in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate stands out due to its dual functionality, combining both a vinyl group and an aromatic benzoyl group. This unique structure allows for versatile applications in polymerization and crosslinking reactions, making it a valuable compound in various fields .

Properties

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-13(2)19(22)24-11-10-23-15-8-9-16(17(20)12-15)18(21)14-6-4-3-5-7-14/h3-9,12,20H,1,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGRCMRCPSZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576665
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16613-04-0
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16613-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (2-methyl)-2-propenoat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl (2-methyl)-2-propenoat
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